molecular formula C6H9Br4NO2 B14532430 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane CAS No. 62622-03-1

1,2,3,4-Tetrabromo-3-methyl-2-nitropentane

Cat. No.: B14532430
CAS No.: 62622-03-1
M. Wt: 446.76 g/mol
InChI Key: UEFPOQQAYDLXOW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-3-methyl-2-nitropentane is an organic compound characterized by the presence of bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane typically involves the bromination of 3-methyl-2-nitropentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of 1,2,3,4-Tetrabromo-3-methyl-2-aminopentane.

    Oxidation: Formation of corresponding oxides or higher oxidation state compounds.

Scientific Research Applications

1,2,3,4-Tetrabromo-3-methyl-2-nitropentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of flame retardants due to the presence of bromine atoms.

    Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that may exert biological or chemical effects.

Comparison with Similar Compounds

    1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Another brominated compound with similar bromine content but different structural arrangement.

    1,2,3,4-Tetrabromo-2-nitrobutane: Similar nitro and bromine functional groups but with a different carbon backbone.

Uniqueness: 1,2,3,4-Tetrabromo-3-methyl-2-nitropentane is unique due to its specific arrangement of bromine and nitro groups on a pentane backbone

Properties

CAS No.

62622-03-1

Molecular Formula

C6H9Br4NO2

Molecular Weight

446.76 g/mol

IUPAC Name

1,2,3,4-tetrabromo-3-methyl-2-nitropentane

InChI

InChI=1S/C6H9Br4NO2/c1-4(8)5(2,9)6(10,3-7)11(12)13/h4H,3H2,1-2H3

InChI Key

UEFPOQQAYDLXOW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C(CBr)([N+](=O)[O-])Br)Br)Br

Origin of Product

United States

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